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molecular formula C10H13N B1505694 6-(1-Butenyl)-2-picoline

6-(1-Butenyl)-2-picoline

Cat. No. B1505694
M. Wt: 147.22 g/mol
InChI Key: TZVBUPWUXDEEHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05506227

Procedure details

n-Butyllithium (7.5 mL, 1.6M/hexanes, 12 mmol) was added to a slurry of propyltriphenylphosphonium bromide (4.62 g, 12 mmol) in THF (40 mL) at -78° C. The mixture was warmed to 0° C. and stirred 30 min., then cooled again to -78° C. A THF (10 mL) solution of 6-methyl-2-pyridinecarboxaldehyde (1.21 g, 10 mmol) was added dropwise. The reaction mixture was allowed to warm to r.t. and stirred for 2 hours. Silica gel was added and the slurry was filtered on a short (SiO2) column eluting with 10% EtOAc in hexanes to give 990 mg of the title compound.
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[Br-].C([P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CC.C[C:30]1[N:35]=[C:34]([CH:36]=O)[CH:33]=[CH:32][CH:31]=1>C1COCC1>[CH:1]([C:30]1[N:35]=[C:34]([CH3:36])[CH:33]=[CH:32][CH:31]=1)=[CH:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
7.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4.62 g
Type
reactant
Smiles
[Br-].C(CC)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled again to -78° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to r.t.
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
Silica gel was added
FILTRATION
Type
FILTRATION
Details
the slurry was filtered on a short (SiO2) column
WASH
Type
WASH
Details
eluting with 10% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=CCC)C1=CC=CC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 990 mg
YIELD: CALCULATEDPERCENTYIELD 67.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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